molecular formula C16H16ClN3O4S B11074670 ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate

ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate

Cat. No.: B11074670
M. Wt: 381.8 g/mol
InChI Key: IGRFITATFHNBMZ-RRIZBAIASA-N
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Description

Ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate is a complex organic compound with a unique structure that includes an oxadiazole ring, a chlorophenyl group, and an amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Enone Structure: The enone structure is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the enone structure under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include oxidative stress response, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(4-Chlorophenyl)acrylate: Similar structure but lacks the oxadiazole ring.

    Ethyl (2E)-5-(4-chlorophenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a thiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, chlorophenyl group, and enone structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

ethyl (E)-4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-ethanimidoyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C16H16ClN3O4S/c1-3-23-15(22)13(9(2)18)12(21)8-25-16-20-19-14(24-16)10-4-6-11(17)7-5-10/h4-7,18,21H,3,8H2,1-2H3/b13-12+,18-9?

InChI Key

IGRFITATFHNBMZ-RRIZBAIASA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CSC1=NN=C(O1)C2=CC=C(C=C2)Cl)/O)/C(=N)C

Canonical SMILES

CCOC(=O)C(=C(CSC1=NN=C(O1)C2=CC=C(C=C2)Cl)O)C(=N)C

Origin of Product

United States

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